(5-Methylpyridin-3-yl)methanol

CYP11B1 inhibition Cushing's disease medicinal chemistry SAR

(5-Methylpyridin-3-yl)methanol (CAS 102074-19-1), also named 5-methyl-3-pyridinemethanol or 3-hydroxymethyl-5-methylpyridine, is a pyridine derivative bearing a hydroxymethyl group at the 3-position and a methyl substituent at the 5-position (molecular formula C₇H₉NO, molecular weight 123.15 g/mol). It belongs to the methylpyridine class of organic compounds and is primarily recognized as a versatile intermediate in pharmaceutical synthesis, most notably as a key building block in the manufacture of rupatadine, a dual histamine H1 and platelet-activating factor (PAF) receptor antagonist used for allergic rhinitis.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 102074-19-1
Cat. No. B025313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylpyridin-3-yl)methanol
CAS102074-19-1
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)CO
InChIInChI=1S/C7H9NO/c1-6-2-7(5-9)4-8-3-6/h2-4,9H,5H2,1H3
InChIKeyMRQAYFYTWNIVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methylpyridin-3-yl)methanol (CAS 102074-19-1): Chemical Identity, Key Intermediates Role, and Procurement-Relevant Properties


(5-Methylpyridin-3-yl)methanol (CAS 102074-19-1), also named 5-methyl-3-pyridinemethanol or 3-hydroxymethyl-5-methylpyridine, is a pyridine derivative bearing a hydroxymethyl group at the 3-position and a methyl substituent at the 5-position (molecular formula C₇H₉NO, molecular weight 123.15 g/mol) [1]. It belongs to the methylpyridine class of organic compounds and is primarily recognized as a versatile intermediate in pharmaceutical synthesis, most notably as a key building block in the manufacture of rupatadine, a dual histamine H1 and platelet-activating factor (PAF) receptor antagonist used for allergic rhinitis [2]. The compound is commercially supplied at standard purities of ≥95%–98% and is also designated as Rupatadine Impurity 3 / Fumarate R Impurity 1 in pharmacopoeial impurity reference standards [3].

Why Generic Pyridinemethanol Analogs Cannot Substitute (5-Methylpyridin-3-yl)methanol in Critical Applications


Substituting (5-methylpyridin-3-yl)methanol with unsubstituted 3-pyridinemethanol (nicotinyl alcohol) or with regioisomers such as (4-methylpyridin-3-yl)methanol or (6-methylpyridin-3-yl)methanol is precluded in two high-value application domains. First, in rupatadine synthesis, the 5-methyl substitution on the pyridine ring is structurally mandatory: the final API requires a 5-methylpyridin-3-yl moiety for pharmacophore integrity, and any deviation in the substitution pattern yields an incorrect molecular architecture that cannot serve as the active pharmaceutical ingredient or its direct precursor [1][2]. Second, structure–activity relationship (SAR) studies on CYP11B1 inhibitors demonstrate that incorporating the 5-methylpyridin-3-yl motif confers a 50-fold improvement in inhibitory potency (IC₅₀ = 2 nM) compared to the unsubstituted imidazole reference (IC₅₀ > 10,000 nM), indicating that the specific 5-methyl positioning is a critical determinant of target binding [3][4]. These structural specificities render generic substitution scientifically invalid for these applications.

Quantitative Differentiation Evidence for (5-Methylpyridin-3-yl)methanol Against Structural Analogs


50-Fold CYP11B1 Inhibitory Potency Gain Conferred by the 5-Methylpyridin-3-yl Moiety

In a direct head-to-head comparison within a single medicinal chemistry optimization campaign, compound 44 (5-((5-methylpyridin-3-yl)methyl)-2-phenylpyridine), which incorporates the 5-methylpyridin-3-yl structural motif derived from (5-methylpyridin-3-yl)methanol, exhibited an IC₅₀ of 2 nM against human CYP11B1 [1]. This represents a 50-fold improvement in potency compared to the unsubstituted reference compound Ref 1 (5-((1H-imidazol-1-yl)methyl)-2-phenylpyridine), which had an IC₅₀ > 10,000 nM under the same assay conditions [1]. Furthermore, compound 44 demonstrated enhanced inhibition of the rat CYP11B1 enzyme (IC₅₀ = 2,440 nM) versus Ref 1 (IC₅₀ > 10,000 nM), confirming that the potency gain from the 5-methylpyridin-3-yl moiety is conserved across species orthologs [2].

CYP11B1 inhibition Cushing's disease medicinal chemistry SAR

Irreplaceable Key Intermediate in Rupatadine API Synthesis with Validated Process-Scale Route

(5-Methylpyridin-3-yl)methanol is the mandatory intermediate in the synthesis of rupatadine, an approved dual histamine H1/PAF antagonist. In the published expedient synthesis achieving 91% overall yield, 5-methyl-3-pyridylmethanol (compound 4) is generated via reduction of methyl 5-methylnicotinate with aluminum hydride, then converted via thionyl chloride treatment to 5-methyl-3-(chloromethyl)pyridine hydrochloride (3c) in good yields, which undergoes base-catalyzed condensation with desloratadine to yield rupatadine [1]. Separately, patent EP2824103A1 explicitly claims 5-methyl-3-pyridinemethanol as the key intermediate of formula (VII) and describes its conversion to the sulfonate ester for subsequent N-alkylation to rupatadine [2]. Substitution with any other pyridinemethanol regioisomer (e.g., 4-methyl, 6-methyl, or unsubstituted 3-pyridinemethanol) would produce a structurally distinct final product that is not rupatadine and does not meet the pharmacopoeial identity specification.

rupatadine synthesis antihistamine intermediate process chemistry

Computed Lipophilicity (XLogP3) Differentiation Versus Unsubstituted 3-Pyridinemethanol

The introduction of a methyl group at the 5-position of the pyridine ring increases the computed lipophilicity of (5-methylpyridin-3-yl)methanol relative to the unsubstituted parent compound. According to PubChem computed descriptors, (5-methylpyridin-3-yl)methanol has an XLogP3-AA value of 0.3, whereas 3-pyridinemethanol (nicotinyl alcohol, unsubstituted) has an XLogP of 0.0 [1][2]. This ΔXLogP3 of +0.3 represents a measurable shift in predicted partition coefficient that can influence membrane permeability, solubility in organic extraction solvents, and chromatographic retention behavior. For comparison, (6-methylpyridin-3-yl)methanol has a reported LogP of approximately 0.88 (from molbase data), indicating that the position of the methyl substituent significantly tunes lipophilicity [3].

lipophilicity drug-likeness physicochemical profiling

Quantified Oxidation Yield to 5-Methyl-3-pyridinecarboxaldehyde Using MnO₂

The hydroxymethyl group of (5-methylpyridin-3-yl)methanol can be chemoselectively oxidized to the corresponding aldehyde, 5-methyl-3-pyridinecarboxaldehyde, using activated manganese dioxide (MnO₂) in dichloromethane at room temperature. A reported procedure using 106 mg (0.86 mmol) of 5-methyl-3-pyridinemethanol and 376 mg of activated MnO₂ in 10 mL of methylene chloride, stirred overnight at room temperature, afforded 5-methyl-3-pyridinecarboxaldehyde as an oil in 85% isolated yield after filtration and concentration [1]. The product was characterized by ¹H NMR (CDCl₃): δ 10.10 (s, 1H, CHO), 8.89 (s, 1H), 8.68 (s, 1H), 7.98 (s, 1H), 2.45 (s, 3H, CH₃) [1]. While this yield is consistent with typical MnO₂-mediated oxidations of benzylic alcohols, the presence of the electron-withdrawing pyridine nitrogen and the electron-donating 5-methyl group together may modulate the oxidation rate relative to other pyridinemethanol isomers, as suggested by photocatalytic studies showing that the position of the hydroxymethyl group on the pyridine ring leads to measurable changes in aldehyde selectivity and yield [2].

oxidation aldehyde synthesis heterocyclic chemistry

Designated Pharmacopoeial Impurity Reference Standard for Rupatadine Quality Control

(5-Methylpyridin-3-yl)methanol is formally designated as Rupatadine Impurity 3 (also listed as Fumarate R Impurity 1 or Rupatadine impurity F/E in various pharmacopoeial nomenclature systems) [1][2]. This designation is structurally specific: the compound represents the residual 5-methyl-3-pyridinemethanol starting material or hydrolysis byproduct that must be monitored and quantified in rupatadine fumarate API batches to ensure compliance with impurity thresholds. No other pyridinemethanol isomer (e.g., 3-pyridinemethanol, (4-methylpyridin-3-yl)methanol, or (6-methylpyridin-3-yl)methanol) serves as this specific impurity marker, because each would have a different retention time, mass spectrum, and calibration curve in the validated HPLC or LC-MS method [1].

impurity profiling pharmaceutical quality control reference standard

Validated Application Scenarios for (5-Methylpyridin-3-yl)methanol Procurement Based on Quantitative Evidence


Rupatadine API Manufacturing and Generic Drug Development

(5-Methylpyridin-3-yl)methanol is the indispensable intermediate for rupatadine synthesis, as documented in both the peer-reviewed expedient synthesis (91% overall yield; Synthetic Communications, 2008) and the granted European patent EP2824103A1, where it is explicitly claimed as the key intermediate of formula (VII) [1][2]. Procuring this specific compound is mandatory for any manufacturer or CRO engaged in rupatadine API production, process optimization, or ANDA filing. No other pyridinemethanol isomer can substitute, as the final drug substance requires the 5-methylpyridin-3-yl substructure for pharmacopoeial identity. The compound is commercially available at 95–98% purity from multiple suppliers, with batch-specific certificates of analysis (NMR, HPLC, GC) supporting GMP documentation requirements [3].

Rupatadine Impurity Profiling and Pharmaceutical Quality Control

As the designated Rupatadine Impurity 3 / Fumarate R Impurity 1, (5-methylpyridin-3-yl)methanol serves as a critical reference standard for HPLC and LC-MS impurity methods used in rupatadine fumarate API batch release and stability testing [1]. Analytical laboratories must procure this exact compound (CAS 102074-19-1, MW 123.15) to ensure correct retention time matching, system suitability verification, and accurate quantitation of this specific process-related impurity. Substitution with any isomeric methylpyridinemethanol would produce a different chromatographic signal, leading to method failure and potential regulatory non-compliance.

CYP11B1-Targeted Medicinal Chemistry and Lead Optimization Programs

The 5-methylpyridin-3-yl structural motif, accessed synthetically from (5-methylpyridin-3-yl)methanol, has been validated in two published J. Med. Chem. studies as a potency-enhancing pharmacophore for CYP11B1 inhibition, yielding a 50-fold improvement in IC₅₀ (2 nM vs. >10,000 nM) compared to the imidazole reference [1][2]. Medicinal chemistry teams pursuing CYP11B1 inhibitors for Cushing's disease should prioritize this building block for library synthesis and SAR exploration, as the methyl positional isomerism is a demonstrated driver of target potency. The compound's XLogP3 of 0.3 and TPSA of 33.1 Ų also place it within favorable drug-like property space for lead optimization [3].

Synthesis of 5-Methyl-3-pyridinecarboxaldehyde and Downstream Derivatives

Researchers requiring 5-methyl-3-pyridinecarboxaldehyde—a valuable aldehyde intermediate for further functionalization (e.g., reductive amination, Grignard addition, Wittig olefination)—can reliably generate it from (5-methylpyridin-3-yl)methanol via MnO₂ oxidation in 85% isolated yield [1]. This validated procedure, conducted at room temperature in dichloromethane with simple filtration workup, offers an operationally straightforward entry to the aldehyde without requiring specialized equipment. Procurement of the correct 5-methyl-3-isomer ensures that the resulting aldehyde bears the methyl group at the desired 5-position for downstream chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Methylpyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.